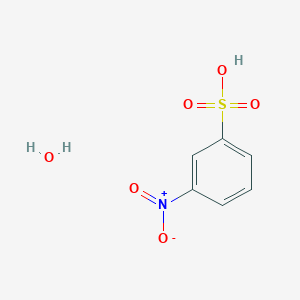

3-nitrobenzenesulfonic Acid Hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-nitrobenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEALYGHSZTSEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79326-96-8 | |

| Record name | Benzenesulfonic acid, 3-nitro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79326-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

3-nitrobenzenesulfonic acid hydrate structure and molecular weight

An In-Depth Technical Guide to the Structure and Molecular Weight of 3-Nitrobenzenesulfonic Acid Hydrate

Introduction

3-Nitrobenzenesulfonic acid, also known as m-nitrobenzenesulfonic acid, is a significant organic compound widely utilized in industrial synthesis. It serves primarily as a mild oxidizing agent and a key intermediate in the manufacturing of various dyes and pharmaceuticals.[1] Like many polar organic compounds, 3-nitrobenzenesulfonic acid can incorporate water molecules into its crystal structure to form hydrates. The presence and quantity of this "water of crystallization" are not trivial; they directly impact the compound's molecular weight, stability, solubility, and overall quality.[2]

For researchers, scientists, and drug development professionals, an accurate characterization of the hydration state is paramount. An incorrect assumption about hydration can lead to significant errors in stoichiometry, dosage calculations, and process validation. This guide provides a comprehensive, field-proven framework for the structural and molecular weight characterization of this compound, grounding its protocols in the principles of scientific integrity and experimental causality.

Part 1: The Anhydrous Core Molecule

Before delving into the hydrate, it is essential to understand the foundational molecule. Anhydrous 3-nitrobenzenesulfonic acid is an aromatic compound characterized by a benzene ring substituted with a sulfonic acid group (-SO₃H) and a nitro group (-NO₂) at the meta (3-) position.

References

An In-Depth Technical Guide to 3-Nitrobenzenesulfonic Acid Hydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-nitrobenzenesulfonic acid hydrate, a versatile reagent with significant applications in organic synthesis, particularly in the realms of dye chemistry and pharmaceutical development. This document moves beyond a simple recitation of properties to offer field-proven insights into its chemical behavior, practical applications, and detailed experimental methodologies.

Core Identification and Properties

3-Nitrobenzenesulfonic acid is a strong organic acid featuring both a nitro group and a sulfonic acid group attached to a benzene ring. The presence of the electron-withdrawing nitro group significantly influences the compound's reactivity.[1] It is typically available in its anhydrous or hydrated form.

Chemical Abstract Service (CAS) Numbers and Synonyms

Precise identification is critical in research and development. The specific CAS numbers for 3-nitrobenzenesulfonic acid and its common forms are as follows:

-

This compound: 79326-96-8[2]

-

3-Nitrobenzenesulfonic Acid (Anhydrous): 98-47-5[3]

-

Sodium 3-Nitrobenzenesulfonate: 127-68-4[4]

The compound is known by numerous synonyms, which are essential to recognize when reviewing literature and sourcing materials.

Table 1: Synonyms for 3-Nitrobenzenesulfonic Acid

| Synonym | Reference |

| m-Nitrobenzenesulfonic acid | [3] |

| 3-Nitrobenzene-1-sulfonic acid | [5] |

| Benzenesulfonic acid, 3-nitro- | [3] |

| m-Nitrophenylsulfonic acid | [1] |

| 3-Nitrobenzenesulphonic acid | [3] |

| Kyselina 3-nitrobenzensulfonova | [3][5] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 3-nitrobenzenesulfonic acid is fundamental for its application in synthesis and analysis.

Table 2: Physicochemical Properties of 3-Nitrobenzenesulfonic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₅S (Anhydrous) | [3] |

| Molecular Weight | 203.17 g/mol (Anhydrous) | [3] |

| Physical Description | Crystalline powder | [3] |

| Solubility | Soluble in water and alcohol | [6] |

| pKa | -1.21 ± 0.18 (Predicted) |

Table 3: Spectroscopic Data for 3-Nitrobenzenesulfonic Acid and its Sodium Salt

| Spectrum Type | Key Absorptions / Chemical Shifts (ppm) | Reference |

| FT-IR | NO₂ Asymmetric Stretch: 1660-1500 cm⁻¹ (strong)NO₂ Symmetric Stretch: 1390-1260 cm⁻¹ (strong)SO₂ Stretch: 1415-1290 cm⁻¹, 1200-1110 cm⁻¹ | [7][8] |

| ¹H NMR | Aromatic protons typically observed between 7.7 and 8.6 ppm. For the sodium salt in D₂O: δ 8.57, 8.35, 8.16, 7.76. | [9] |

| ¹³C NMR | Signals for the anion are reported at approximately 149.2, 134.1, 131.8, 128.0, and 123.0 ppm. | [10][11] |

The Chemistry of Synthesis: Reactivity and Directing Effects

The synthetic utility of 3-nitrobenzenesulfonic acid is dictated by the powerful electronic effects of its two functional groups. Both the nitro (-NO₂) group and the sulfonic acid (-SO₃H) group are strongly electron-withdrawing and act as meta-directors in electrophilic aromatic substitution reactions.[11] This deactivation of the aromatic ring means that further substitution reactions require forcing conditions.[12]

The diagram below illustrates the meta-directing influence of the substituents, which is a cornerstone of its application in multi-step syntheses.

References

- 1. scribd.com [scribd.com]

- 2. docsity.com [docsity.com]

- 3. 3-Nitrobenzenesulfonic acid | C6H5NO5S | CID 7387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 3-Nitrobenzenesulfonic acid | SIELC Technologies [sielc.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 3-NITROBENZENESULFONIC ACID(98-47-5) IR Spectrum [chemicalbook.com]

- 8. FTIR [terpconnect.umd.edu]

- 9. Sodium 3-nitrobenzenesulfonate | C6H4NNaO5S | CID 31389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Nitrobenzenesulfonate | C6H4NO5S- | CID 3906961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

Solubility of 3-nitrobenzenesulfonic acid hydrate in water and organic solvents

An In-depth Technical Guide to the Solubility of 3-Nitrobenzenesulfonic Acid Hydrate

Introduction

3-Nitrobenzenesulfonic acid (3-NBSA) is an important aromatic organic compound featuring both a sulfonic acid group and a nitro group attached to a benzene ring. It serves as a critical intermediate in the synthesis of dyes, a mild oxidizing agent in various chemical processes, and a key component in the production of metanilic acid, a precursor for colorants and pharmaceuticals.[1][2] In its common commercial form, it is typically found as a hydrate. A thorough understanding of its solubility characteristics in both aqueous and organic media is paramount for researchers and chemical engineers in optimizing reaction conditions, designing purification protocols, and ensuring safe handling and formulation.

This guide provides a detailed examination of the solubility of this compound. We will explore its behavior in water and various organic solvents, grounded in its fundamental physicochemical properties. Furthermore, this document outlines a robust, self-validating experimental protocol for solubility determination, ensuring scientific integrity and reproducibility for professionals in research and drug development.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The presence of a highly polar sulfonic acid group and a moderately polar nitro group on a non-polar benzene ring gives 3-NBSA its characteristic solubility profile.

| Property | Value | Source |

| Chemical Formula | C₆H₅NO₅S | PubChem[3] |

| Molecular Weight | 203.17 g/mol | PubChem[3], CPAchem[4] |

| CAS Number | 98-47-5 (anhydrous acid) | PubChem[3], CPAchem[4] |

| Appearance | White to light yellow crystalline solid/powder | ChemicalBook[1], TCI America MSDS[3] |

| Melting Point | 103-104 °C | ChemicalBook[1][2] |

| pKa | -1.21 ± 0.18 (Predicted) | ChemicalBook[1] |

| Hygroscopicity | Hygroscopic (tends to absorb moisture from the air) | Solubility of Things[5] |

The sulfonic acid group (-SO₃H) is a strong acid, comparable in strength to sulfuric acid, and is the primary driver of the compound's high polarity and affinity for polar solvents.[6] The nitro group (-NO₂) is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring but also contributes to the overall polarity.[5]

Aqueous Solubility

3-Nitrobenzenesulfonic acid is readily soluble in water.[1][5] Chemical literature often describes it as "completely soluble," indicating a high degree of miscibility.[1][2]

Mechanism of Aqueous Solubility

The high solubility is primarily due to the sulfonic acid functional group. As a strong acid, it readily dissociates in water to form the 3-nitrobenzenesulfonate anion and a hydronium ion. The ionic nature of the sulfonate group allows for strong ion-dipole interactions with water molecules, while the remaining hydrogen-bonding capabilities of the oxygen atoms further facilitate dissolution.[5][6]

Factors Influencing Aqueous Solubility

-

Temperature : As with most solid solutes, the solubility of 3-NBSA in water is expected to increase with rising temperature. This is because the dissolution process is typically endothermic, and adding thermal energy favors the dissolution equilibrium.[5]

-

pH : Due to its strong acidic nature (pKa ≈ -1.2), 3-NBSA will exist almost entirely in its deprotonated, highly soluble sulfonate form across the vast majority of the aqueous pH scale.[1][5] Its solubility is therefore largely independent of pH, except in extremely concentrated super-acidic conditions where the protonated form might be forced to predominate.

While precise quantitative data for the hydrate form is sparse, the closely related sodium salt (sodium 3-nitrobenzenesulfonate, CAS 127-68-4) provides a useful proxy for its high solubility.

| Compound | Solvent | Temperature (°C) | Solubility | Source |

| Sodium 3-nitrobenzenesulfonate | Water | 20 | 200 g/L | ChemicalBook[7], Sigma-Aldrich[8] |

| Sodium 3-nitrobenzenesulfonate | Water | 23 | pH 8 at 50 g/L | ChemicalBook[7], Sigma-Aldrich[8] |

| Sodium 3-nitrobenzenesulfonate | Water | 25 | 25 g/100 mL (250 g/L) | Ataman Kimya |

This high solubility underscores the compound's polar and ionic character.

Solubility in Organic Solvents

The solubility of 3-NBSA in organic solvents is governed by the principle of "like dissolves like." Its dual nature—a polar functional end and a less polar aromatic backbone—results in varied solubility across different solvent classes.

Polar Protic Solvents

3-NBSA is reported to be soluble in alcohols.[1][2] This is due to the ability of solvents like methanol and ethanol to engage in hydrogen bonding with the sulfonic acid group, effectively solvating the molecule.

Other Organic Solvents

Data on solubility in a wider range of organic solvents is less available for the free acid. However, information for its sodium salt indicates solubility in ethanol and ethyl ether. Generally, its solubility is expected to decrease significantly as the polarity of the solvent decreases. It is predicted to have low solubility in non-polar solvents such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene), where the polar sulfonic acid group cannot be effectively solvated.

Table of Qualitative Solubility

| Solvent Class | Example Solvent | Expected Solubility of 3-NBSA | Rationale |

| Polar Protic | Water, Ethanol | High | Strong hydrogen bonding and ion-dipole interactions.[1][5] |

| Polar Aprotic | Acetone, DMF | Moderate to Low | Dipole-dipole interactions are present but less effective than hydrogen bonding for solvating the acidic proton. |

| Non-Polar | Hexane, Toluene | Very Low / Insoluble | Lack of favorable interactions to overcome the solute-solute forces in the crystal lattice. |

The following diagram illustrates the relationship between the molecular structure of 3-NBSA and its affinity for different solvent types.

Caption: Molecular structure of 3-NBSA and its interaction affinity with solvent classes.

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential. The isothermal equilibrium method is a standard and reliable technique for determining the solubility of a solid in a liquid.

Principle

The method involves creating a saturated solution at a constant temperature, allowing the system to reach equilibrium, and then measuring the concentration of the solute in the liquid phase. Temperature control is the most critical parameter, as solubility is highly temperature-dependent.

Step-by-Step Methodology

-

Material Preparation :

-

Dispense a known volume (e.g., 10.0 mL) of the desired solvent into several sealed glass vials equipped with magnetic stir bars.

-

Place the vials in a precision thermostatic shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Allow solvents to thermally equilibrate.

-

-

Achieving Saturation :

-

Add an excess amount of this compound to each vial. The term "excess" is critical; undissolved solid must remain visible to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Stir the mixtures at a constant rate for a predetermined period (e.g., 24 hours). This duration should be sufficient to ensure that the dissolution equilibrium is reached. A preliminary kinetic study can validate the minimum time required.

-

-

Phase Separation :

-

Stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Alternatively, for fine suspensions, use a thermostatically controlled centrifuge to achieve rapid and complete separation.

-

-

Sample Analysis :

-

Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a pre-heated pipette to prevent crystallization upon cooling.

-

Immediately dilute the aliquot with a known volume of a suitable solvent (e.g., deionized water) to prevent precipitation and bring the concentration into the analytical range.

-

Determine the concentration of 3-NBSA in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) : With a UV detector, using a certified reference standard to create a calibration curve. This is the preferred method for its specificity and accuracy.

-

Acid-Base Titration : Titrating the sample with a standardized solution of sodium hydroxide to a phenolphthalein endpoint. This measures the total acidic content.

-

-

-

Calculation :

-

Calculate the original concentration in the saturated solution, accounting for all dilution factors.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The following workflow diagram outlines this self-validating experimental process.

Caption: Experimental workflow for the isothermal equilibrium solubility determination method.

Conclusion

This compound exhibits high solubility in water and polar protic solvents like alcohols, a characteristic driven by its highly polar sulfonic acid group. Its solubility in less polar and non-polar organic solvents is significantly lower. This behavior is fundamental to its application in aqueous reaction systems and for developing effective purification strategies, such as precipitation or crystallization by solvent anti-solvent addition. The provided experimental protocol offers a robust framework for researchers to generate precise and reliable solubility data, which is indispensable for process development, formulation science, and fundamental chemical research.

References

- 1. 3-NITROBENZENESULFONIC ACID | 98-47-5 [chemicalbook.com]

- 2. 3-NITROBENZENESULFONIC ACID CAS#: 98-47-5 [m.chemicalbook.com]

- 3. 3-Nitrobenzenesulfonic acid | C6H5NO5S | CID 7387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Sodium 3-nitrobenzenesulphonate CAS#: 127-68-4 [m.chemicalbook.com]

- 8. 3-Nitrobenzenesulfonic acid sodium salt for synthesis 127-68-4 [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 3-Nitrobenzenesulfonic Acid Hydrate

This guide provides an in-depth analysis of the spectroscopic data for 3-nitrobenzenesulfonic acid hydrate (C₆H₅NO₅S · H₂O), a compound of significant interest in chemical synthesis and materials science. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for identity confirmation, purity assessment, and structural elucidation. This document offers a detailed examination of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and practical, field-proven insights.

Introduction

3-Nitrobenzenesulfonic acid is a strongly acidic organic compound, typically available as a hydrate. Its molecular structure, featuring a benzene ring substituted with a nitro group and a sulfonic acid group, gives rise to a distinct and interpretable spectroscopic profile. The presence of the electron-withdrawing nitro and sulfonic acid groups significantly influences the electronic environment of the aromatic ring, which is clearly reflected in its NMR spectra. The sulfonic acid and hydrate moieties provide characteristic signals in IR spectroscopy, while mass spectrometry offers insights into its molecular weight and fragmentation patterns.

This guide is structured to provide not just the data, but also the scientific rationale behind the spectral features and the experimental protocols to obtain them, ensuring a comprehensive and practical resource for the discerning scientist.

Molecular Structure and Spectroscopic Correlation

The following diagram illustrates the molecular structure of 3-nitrobenzenesulfonic acid and the numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of 3-nitrobenzenesulfonic acid with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is characterized by signals from the aromatic protons, the acidic proton of the sulfonic acid, and the protons of the water of hydration.

Data Summary

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.57 | Singlet (or narrow triplet) | - |

| H-4 | ~8.35 | Doublet of doublets | ~8.0, 1.5 |

| H-6 | ~8.16 | Doublet of doublets | ~8.0, 1.5 |

| H-5 | ~7.76 | Triplet | ~8.0 |

| -SO₃H & H₂O | Variable (broad singlet) | Broad Singlet | - |

Note: The chemical shifts for the aromatic protons are based on the data for the sodium salt, which is expected to be very similar to the free acid. The signal for the acidic proton and water of hydration is expected to be a broad, exchangeable peak, the position of which is highly dependent on concentration and solvent.

Interpretation of the ¹H NMR Spectrum

The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents. Both the nitro (-NO₂) and sulfonic acid (-SO₃H) groups are strongly electron-withdrawing, leading to a general deshielding of the aromatic protons and causing them to resonate at a relatively high chemical shift (downfield).

-

H-2: This proton is situated between two electron-withdrawing groups (-NO₂ and -SO₃H) and is therefore the most deshielded, appearing at the lowest field (~8.57 ppm). Its multiplicity is often a narrow triplet or a singlet due to coupling with H-4 and H-6.

-

H-4 and H-6: These protons are ortho and para to the nitro group, respectively, and are also strongly deshielded, appearing at ~8.35 ppm and ~8.16 ppm. They typically appear as doublets of doublets due to coupling with their neighboring protons.

-

H-5: This proton is meta to both electron-withdrawing groups and is consequently the most shielded of the aromatic protons, resonating at the highest field (~7.76 ppm) as a triplet.

-

-SO₃H and H₂O: The acidic proton of the sulfonic acid group is highly labile and readily exchanges with the protons of the water of hydration. This rapid exchange results in a single, broad peak in the spectrum. The chemical shift of this peak is highly variable and depends on factors such as the solvent, concentration, and temperature. In a non-aqueous solvent like DMSO-d₆, these peaks might be resolved.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Due to the hygroscopic nature of this compound, sample preparation should be conducted in a controlled environment, such as a glove box with a dry atmosphere, to minimize water absorption.[1]

-

Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Deuterium oxide (D₂O) is a good choice for solubility, but the acidic proton and water signals will exchange with the solvent. DMSO-d₆ can be used if observation of the acidic and water protons is desired.

-

Cap the NMR tube securely and gently agitate to dissolve the sample completely.

-

-

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., HOD in D₂O at ~4.79 ppm).

-

Caption: Experimental workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The spectrum of this compound will show six distinct signals for the six aromatic carbon atoms.

Data Summary

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (ipso-SO₃H) | ~146.5 |

| C-3 (ipso-NO₂) | ~148.3 |

| C-5 | ~129.4 |

| C-4 | ~134.7 |

| C-6 | ~123.5 |

| C-2 | ~122.3 |

Note: These chemical shifts are based on data for the 3-nitrobenzenesulfonate anion and are expected to be very similar for the free acid.[2]

Interpretation of the ¹³C NMR Spectrum

The electron-withdrawing nature of the nitro and sulfonic acid groups also strongly influences the ¹³C chemical shifts.

-

C-1 and C-3: The carbons directly attached to the electron-withdrawing substituents (ipso-carbons) are significantly deshielded and appear at the lowest field, around 146.5 ppm and 148.3 ppm.

-

C-4 and C-6: The carbons ortho and para to the nitro group are deshielded due to the resonance and inductive effects of the nitro group.

-

C-2 and C-5: The carbons meta to the nitro group are the least affected by its electron-withdrawing effects and therefore resonate at the highest field among the aromatic carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in the acquisition parameters.

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A slightly more concentrated sample (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm

-

Number of Scans: 512-2048 scans are typically required for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (sulfonic acid and H₂O) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1530-1515 | Strong | Asymmetric N-O stretch (-NO₂) |

| 1355-1345 | Strong | Symmetric N-O stretch (-NO₂) |

| 1230-1120 | Strong | Asymmetric S=O stretch (-SO₃H) |

| 1080-1030 | Strong | Symmetric S=O stretch (-SO₃H) |

| ~740 | Strong | C-H out-of-plane bend (1,3-disubstituted) |

Note: The IR spectrum for m-nitrobenzenesulfonic acid is available from the NIST WebBook.

Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for its key functional groups.

-

O-H Stretching: A very broad and intense absorption in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibrations of the sulfonic acid group, which is often hydrogen-bonded. This band also encompasses the O-H stretching of the water of hydration.

-

Aromatic C-H Stretching: Weaker absorptions just above 3000 cm⁻¹ are typical for C-H stretching in the aromatic ring.

-

Nitro Group Stretching: Two strong absorptions are characteristic of the nitro group: the asymmetric stretch around 1530-1515 cm⁻¹ and the symmetric stretch around 1355-1345 cm⁻¹.

-

Sulfonic Acid Group Stretching: The sulfonic acid group also gives rise to two strong absorptions: the asymmetric S=O stretch between 1230-1120 cm⁻¹ and the symmetric S=O stretch between 1080-1030 cm⁻¹.

-

Aromatic C-H Bending: A strong absorption around 740 cm⁻¹ is indicative of the out-of-plane C-H bending for a 1,3-disubstituted (meta) benzene ring.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation (KBr Pellet):

-

Gently grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Experimental workflow for FT-IR analysis (KBr pellet method).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Data Summary

| m/z | Interpretation |

| 221 | [M+H]⁺ (Molecular ion of the hydrate) |

| 204 | [M+H]⁺ (Molecular ion of the anhydrous acid) |

| 202 | [M-H]⁻ (Deprotonated molecular ion) |

| 157 | [M-H - NO₂]⁻ |

| 123 | [M-H - SO₃]⁻ |

| 109 | [M-H - NO₂ - SO₂]⁻ |

Note: The molecular weight of 3-nitrobenzenesulfonic acid is 203.17 g/mol , and the hydrate is 221.19 g/mol . The observed ions will depend on the ionization technique used (e.g., ESI positive or negative mode).

Interpretation of the Mass Spectrum

The fragmentation of 3-nitrobenzenesulfonic acid in the mass spectrometer is influenced by the nature of its functional groups. Common fragmentation pathways observed in negative ion mode ESI-MS/MS include:

-

Deprotonation: In negative ion mode, the most abundant ion is often the deprotonated molecule [M-H]⁻ at m/z 202.

-

Loss of SO₃: A characteristic fragmentation of sulfonic acids is the loss of a neutral sulfur trioxide (SO₃) molecule, leading to an ion at m/z 123.

-

Loss of NO₂: The nitro group can be lost as a neutral nitrogen dioxide radical (NO₂), resulting in an ion at m/z 157.

-

Further Fragmentation: Subsequent fragmentation can involve the loss of other small molecules or radicals.

Experimental Protocol: LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a suitable technique for the analysis of 3-nitrobenzenesulfonic acid.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of a modifier like formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) is common.[3]

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound. Both positive and negative ion modes can be used, although negative mode is often more sensitive for acidic compounds.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

MS/MS Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion (e.g., m/z 202) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra reveal the detailed electronic environment of the aromatic ring, the IR spectrum confirms the presence of the key functional groups, and mass spectrometry provides definitive information on the molecular weight and fragmentation patterns. By following the detailed experimental protocols and understanding the principles of spectral interpretation outlined herein, researchers, scientists, and drug development professionals can confidently analyze this important chemical compound.

References

An In-Depth Technical Guide to the Synthesis and Preparation of 3-Nitrobenzenesulfonic Acid Hydrate from Nitrobenzene

This guide provides a comprehensive overview of the synthesis of 3-nitrobenzenesulfonic acid hydrate, a critical intermediate in various industrial applications, including the manufacturing of dyes and pharmaceuticals.[1][2] The following sections detail the underlying chemical principles, a validated experimental protocol, safety considerations, and methods for product characterization.

Theoretical Framework: The Chemistry of Electrophilic Aromatic Sulfonation

The synthesis of 3-nitrobenzenesulfonic acid from nitrobenzene is a classic example of an electrophilic aromatic substitution reaction.[3][4] The nitro group (-NO₂) already present on the benzene ring is a powerful electron-withdrawing group. This deactivates the ring towards electrophilic attack and directs incoming substituents to the meta position.[5]

Mechanism of Sulfonation:

The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which is generated from fuming sulfuric acid (oleum).[3][6] The reaction proceeds through the following key steps:

-

Generation of the Electrophile: In fuming sulfuric acid, sulfur trioxide is the active sulfonating agent.[3][4]

-

Electrophilic Attack: The π-electron system of the nitrobenzene ring attacks the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[7]

-

Deprotonation: A weak base in the reaction mixture removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, 3-nitrobenzenesulfonic acid.[7]

The overall reaction is reversible; however, the use of fuming sulfuric acid drives the equilibrium towards the formation of the sulfonic acid.[3][4]

References

- 1. 3-Nitrobenzenesulfonic Acid Supplier | 98-47-5 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nitration and Sulphonation Important Concepts and Tips for JEE [vedantu.com]

Reaction mechanism of 3-nitrobenzenesulfonic acid hydrate in organic synthesis

An In-Depth Technical Guide to the Reaction Mechanism of 3-Nitrobenzenesulfonic Acid Hydrate in Organic Synthesis

Abstract

3-Nitrobenzenesulfonic acid (3-NBSA), particularly in its hydrate form, has emerged as a highly efficient, cost-effective, and robust Brønsted acid catalyst in a multitude of organic transformations. Its strong acidity, derived from the electron-withdrawing nitro group and the sulfonate moiety, coupled with its solubility in various organic solvents, makes it a versatile tool for researchers and drug development professionals. This guide provides a comprehensive overview of the core reaction mechanisms through which 3-NBSA hydrate exerts its catalytic activity. We will delve into its fundamental role in activating substrates and explore its application in key synthetic reactions, including esterifications, multicomponent reactions for heterocyclic synthesis, and protection/deprotection strategies. The causality behind experimental choices and detailed protocols are provided to ensure both theoretical understanding and practical applicability.

Introduction: The Profile of a Modern Brønsted Acid Catalyst

3-Nitrobenzenesulfonic acid (C₆H₅NO₅S) is a crystalline solid and a powerful organic acid.[1] The presence of the electron-withdrawing nitro group (-NO₂) at the meta-position of the benzene ring enhances the acidity of the sulfonic acid group (-SO₃H), making it a stronger proton donor than benzenesulfonic acid itself. In its commercially available hydrate form (C₆H₇NO₆S), the water molecule is associated with the sulfonic acid proton, but it readily dissociates in solution to act as a potent Brønsted acid catalyst.[2]

Unlike mineral acids such as sulfuric acid, 3-NBSA offers better solubility in organic media, which often leads to milder reaction conditions and improved selectivity. Its utility spans various applications, from a dye intermediate to a catalyst in fine chemical synthesis.[3] This guide focuses on the latter, elucidating the mechanistic pathways that underpin its catalytic efficacy.

The Core Mechanism: Brønsted Acid Catalysis

The primary role of 3-nitrobenzenesulfonic acid in organic synthesis is that of a Brønsted acid catalyst. The catalytic cycle is initiated by the donation of a proton (H⁺) to a substrate molecule, typically to an atom with lone pair electrons such as oxygen or nitrogen.

This protonation serves a critical function: it enhances the electrophilicity of the substrate. For example, protonating a carbonyl oxygen transforms the neutral carbonyl group into a positively charged, highly activated species. This activation makes the carbonyl carbon significantly more susceptible to nucleophilic attack, even by weak nucleophiles. After the key bond-forming step, the catalyst is regenerated through deprotonation, completing the catalytic cycle and allowing a small amount of the acid to facilitate a large number of transformations.

Caption: General workflow for 3-NBSA Brønsted acid catalysis.

Application in Fischer-Speier Esterification

The synthesis of esters from carboxylic acids and alcohols is a cornerstone of organic synthesis. 3-NBSA is an excellent catalyst for this transformation, operating via the classic Fischer-Speier esterification mechanism.

Mechanistic Breakdown

The catalytic action of 3-NBSA in esterification involves the initial protonation of the carboxylic acid's carbonyl oxygen.[4] This step significantly increases the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack by the alcohol.

-

Protonation: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, creating a resonance-stabilized cation.

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).

-

Elimination: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Regeneration: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule), yielding the final ester product and regenerating the 3-NBSA catalyst.

Caption: Mechanism of 3-NBSA-catalyzed Fischer esterification.

Experimental Protocol: Synthesis of Methyl 3-Nitrobenzoate

This protocol details the esterification of 3-nitrobenzoic acid using methanol, catalyzed by 3-NBSA. The choice of anhydrous conditions is critical; water can hydrolyze the ester product, shifting the equilibrium back towards the reactants and reducing the yield.[4]

Materials:

-

3-Nitrobenzoic acid (1.0 eq)

-

Anhydrous Methanol (serves as reactant and solvent)

-

This compound (0.05 - 0.10 eq)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

Ensure all glassware is thoroughly dried.

-

To a round-bottom flask, add 3-nitrobenzoic acid and this compound.

-

Add anhydrous methanol (approx. 8-10 mL per gram of carboxylic acid).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify via column chromatography or recrystallization as needed.

Multicomponent Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes (BIMs) are a class of compounds with significant biological activity.[5][6] 3-NBSA serves as an efficient catalyst for the one-pot synthesis of BIMs from the reaction of an aldehyde and two equivalents of indole.

Mechanistic Pathway

The reaction proceeds through an initial acid-catalyzed activation of the aldehyde, followed by a sequence of electrophilic substitution reactions with indole.

-

Aldehyde Activation: 3-NBSA protonates the carbonyl oxygen of the aldehyde, dramatically increasing its electrophilicity.

-

First Electrophilic Substitution: An indole molecule, which is electron-rich, attacks the activated carbonyl carbon at the C3 position. This is the characteristic position for electrophilic attack on indole.

-

Dehydration: The resulting intermediate alcohol is protonated by the catalyst, forming a good leaving group (water). Elimination of water generates a highly reactive and resonance-stabilized carbocation.

-

Second Electrophilic Substitution: A second molecule of indole attacks this carbocation, forming the final C-C bond.

-

Catalyst Regeneration: A final deprotonation step releases the bis(indolyl)methane product and regenerates the 3-NBSA catalyst.

Caption: Catalytic cycle for the synthesis of Bis(indolyl)methanes.

Experimental Protocol: Synthesis of a Bis(indolyl)methane Derivative

This procedure outlines a general method for the synthesis of BIMs in an aqueous medium, highlighting the catalyst's versatility.[7]

Materials:

-

Indole (2.0 eq)

-

Aromatic or aliphatic aldehyde (1.0 eq)

-

This compound (0.10 eq)

-

Water or Ethanol/Water mixture

-

Stirring apparatus

Procedure:

-

In a flask, combine the aldehyde, indole, and this compound.

-

Add the chosen solvent (e.g., water) and stir the mixture vigorously at room temperature or gentle heat (e.g., 50-60 °C).

-

The reaction is often rapid, and the product may precipitate from the solution. Monitor completion by TLC.[7]

-

After the reaction is complete (typically 5-30 minutes), filter the solid product.[7]

-

Wash the solid with water and then a small amount of cold ethanol to remove impurities.

-

The product is often pure enough after filtration, but can be further purified by recrystallization if necessary. High yields (87-96%) are typically achieved.[7]

| Aldehyde Reactant | Catalyst System | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | SiO₂-Pr-SO₃H | Water | 10 min | 95% | [7] |

| 4-Chlorobenzaldehyde | SiO₂-Pr-SO₃H | Water | 5 min | 96% | [7] |

| 4-Nitrobenzaldehyde | α-chymotrypsin | EtOH/H₂O | 24 h | 95% | [6] |

Table 1. Comparative data for the synthesis of Bis(indolyl)methanes using various catalytic systems. While not using 3-NBSA directly, the data for a related sulfonic acid catalyst demonstrates the high efficiency of this functional group in catalyzing the reaction.

Role in Protection & Deprotection Chemistry

The ability of 3-NBSA to act as a strong acid catalyst makes it suitable for both the introduction and removal of acid-labile protecting groups, a fundamental strategy in multi-step synthesis.

Mechanistic Principle

-

Protection (e.g., Acetal Formation): To protect a carbonyl group (aldehyde or ketone), it can be converted to an acetal or ketal by reacting it with a diol (like ethylene glycol) in the presence of an acid catalyst like 3-NBSA. The mechanism is analogous to esterification: protonation of the carbonyl, attack by the alcohol, proton transfer, and elimination of water to form an oxocarbenium ion, which is then trapped by the second alcohol group. Anhydrous conditions are essential to drive the equilibrium towards the protected form.

-

Deprotection: The removal of acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) on amines or tetrahydropyranyl (THP) ethers on alcohols, is readily achieved with 3-NBSA.[8][9] The mechanism involves protonation of an oxygen or nitrogen atom on the protecting group, which initiates a cascade that cleaves the protecting group and releases the original functional group. This process requires a protic solvent (like water or methanol) to facilitate the reaction.

Conclusion

This compound is a powerful and versatile Brønsted acid catalyst whose utility in organic synthesis is grounded in the fundamental principle of substrate activation via protonation. Its effectiveness has been demonstrated in a wide array of transformations, including Fischer esterification, the multicomponent synthesis of bis(indolyl)methanes, and strategic protection/deprotection steps. By understanding the underlying mechanistic pathways, researchers can harness the full potential of this catalyst to design efficient, high-yielding, and scalable synthetic routes for the development of fine chemicals and pharmaceuticals.

References

- 1. 3-Nitrobenzenesulfonic acid | C6H5NO5S | CID 7387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95.00% | CAS: 79326-96-8 | AChemBlock [achemblock.com]

- 3. 3-NITROBENZENESULFONIC ACID | 98-47-5 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

A Technical Guide to Understanding the Hygroscopic Nature of 3-Nitrobenzenesulfonic Acid Hydrate

Forward: The Critical Role of Water in Solid-State Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the interaction of a solid-state material with atmospheric moisture is a paramount concern. It is a factor that dictates stability, dictates handling protocols, and can ultimately influence therapeutic efficacy and product shelf-life. 3-Nitrobenzenesulfonic acid, a key intermediate in organic synthesis and various industrial applications[1], often exists in a hydrated state. Its inherent hygroscopicity—the tendency to attract and retain water molecules from the environment—is not merely a physical characteristic but a critical parameter that demands rigorous investigation.

This guide provides an in-depth examination of the hygroscopic nature of 3-nitrobenzenesulfonic acid hydrate. We will move beyond simple definitions to explore the causality behind its interaction with water vapor and detail the robust analytical methodologies required for its characterization. The protocols and insights presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a comprehensive framework for assessing and managing the challenges posed by this material's affinity for moisture.

Physicochemical Profile of 3-Nitrobenzenesulfonic Acid

Understanding the fundamental properties of a compound is the bedrock of any further investigation. 3-Nitrobenzenesulfonic acid is a crystalline solid that is soluble in water[1][2]. Its molecular structure, featuring both a highly polar sulfonic acid group and a nitro group, predisposes it to interactions with polar solvents like water[2]. The compound is typically encountered as a hydrate, signifying that water molecules are already incorporated into its crystal lattice.

| Property | Value | Reference |

| Chemical Formula | C₆H₅NO₅S | [3] |

| Molecular Weight | 203.17 g/mol | [3][4] |

| CAS Number | 98-47-5 (Anhydrous) | [3] |

| CAS Number | 79326-96-8 (Monohydrate) | [5] |

| Appearance | Crystalline powder, white to light yellow | [3][6] |

| Hygroscopic Nature | Stated as hygroscopic; tends to absorb moisture | [2][6] |

The presence of bound water in the hydrate form does not preclude the material from sorbing additional atmospheric moisture. This behavior can lead to significant physical and chemical consequences, including deliquescence (dissolving in absorbed water), changes in crystal structure (polymorphism), and altered bulk properties like flowability and compactability.

The Science of Moisture Sorption: A Primer

Hygroscopicity is the measure of a material's ability to absorb or adsorb water as a function of relative humidity (RH) at a constant temperature[7]. This interaction is typically visualized using a Moisture Sorption Isotherm, which plots the change in water content (% weight) against RH. The shape of this isotherm provides invaluable information about the mechanism of water uptake.

For pharmaceutical solids, the consequences of moisture sorption are profound:

-

Chemical Stability: The presence of water can accelerate degradation pathways such as hydrolysis.

-

Physical Stability: Moisture can induce transitions between crystalline and amorphous forms or between different hydrate states, impacting solubility and bioavailability[8].

-

Manufacturing and Handling: Increased moisture content can lead to powder agglomeration, poor flow, and challenges in dosage form manufacturing[].

Therefore, a quantitative understanding of a compound's hygroscopic behavior is not an academic exercise but a regulatory and practical necessity.

Gold-Standard Methodologies for Hygroscopicity Assessment

A multi-faceted approach is essential for a complete characterization of a material's interaction with water. Here, we detail two complementary, field-proven techniques: Dynamic Vapor Sorption (DVS) for mapping the sorption profile and Karl Fischer Titration for absolute water content determination.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that provides a precise and automated measurement of how much and how quickly a sample absorbs or desorbs a solvent, typically water[10]. A highly sensitive microbalance continuously measures the mass of a sample as it is exposed to a controlled stream of gas with a precisely defined relative humidity at a constant temperature[8][11].

The primary output, a sorption-desorption isotherm, reveals critical information such as the material's hygroscopicity classification, the formation of hydrates, and the potential for deliquescence[8][12].

The logical flow for a DVS experiment is designed to establish a baseline dry weight and then systematically challenge the material with increasing and decreasing humidity levels.

Caption: DVS experimental workflow for hygroscopicity assessment.

-

Calibration & Setup: Ensure the DVS instrument is calibrated for mass and that the temperature and RH sensors are functioning correctly. Set the experimental temperature to 25°C.

-

Sample Preparation: Accurately weigh approximately 5-15 mg of this compound into a sample pan. The use of a small sample mass ensures rapid equilibration[12].

-

Drying Stage: Begin the experiment by exposing the sample to a stream of dry nitrogen (0% RH) until a stable mass is achieved. This baseline mass is defined as the 'dry weight' for all subsequent calculations. This pretreatment step is critical for accurate interpretation[13].

-

Sorption Phase: Program the instrument to increase the RH in a stepwise fashion, for example, in 10% increments from 0% to 90% RH.

-

Equilibration: At each RH step, the sample mass is allowed to equilibrate. A common criterion for equilibrium is a mass change of less than 0.002% per minute over a 10-minute period[8].

-

Desorption Phase: Once the 90% RH step is complete, the RH is decreased in a similar stepwise manner back to 0% RH.

-

Data Analysis: The percentage change in mass is plotted against the target RH to generate the sorption and desorption isotherms. The hysteresis (the difference between the sorption and desorption curves) provides insight into the material's structural properties[14].

Karl Fischer (KF) Titration

While DVS excels at determining moisture sorption, Karl Fischer titration is the benchmark for quantifying the absolute amount of water in a sample[15]. This technique is based on a chemical reaction where iodine stoichiometrically reacts with water[16]. It is exceptionally specific to water and can detect moisture at trace levels, making it ideal for validating the starting water content of a hydrate or the final water content after a DVS experiment[17][18].

There are two main types:

-

Volumetric KF: Best for water content above 0.1%. A KF reagent containing iodine is added via a burette until all water is consumed[19].

-

Coulometric KF: Ideal for very low water content (ppm to 1%). Iodine is generated electrochemically in the titration cell[16]. For a hydrate, the volumetric method is typically sufficient.

Caption: Karl Fischer volumetric titration workflow for water content.

-

Reagent Standardization: The water equivalence factor (titer) of the KF reagent must be accurately determined using a certified water standard or disodium tartrate dihydrate[17]. This is a critical self-validating step.

-

Vessel Preparation: Add fresh, anhydrous solvent (e.g., methanol) to the titration vessel.

-

Solvent Neutralization: Titrate the solvent with the KF reagent to remove any residual moisture until a stable endpoint is reached. This ensures that only the water from the sample is measured.

-

Sample Introduction: Accurately weigh a suitable amount of this compound and introduce it directly into the conditioned titration vessel. The vessel must be sealed to prevent ingress of atmospheric moisture.

-

Titration: The sample is titrated with the standardized KF reagent. The endpoint is detected potentiometrically when an excess of iodine is present[18].

-

Calculation: The water content is calculated using the volume of titrant consumed, the reagent's water equivalence factor, and the initial sample weight[17].

Implications for Handling, Storage, and Stability

The hygroscopic nature of this compound necessitates stringent environmental controls. Safety Data Sheets (SDS) consistently advise storing the material in a dry, well-ventilated place with the container tightly closed[5]. The sodium salt is also noted as being hygroscopic and sensitive to moisture[20].

Best Practices:

-

Storage: Store in a desiccator or a controlled low-humidity environment. Use of tightly sealed containers with a desiccant is recommended[21].

-

Handling: Minimize exposure to ambient air during weighing and transfer operations. Handling in a glove box or an enclosure with controlled humidity is ideal for sensitive processes.

-

Incompatibilities: Avoid storage with strong oxidizing agents[5][20]. The material itself can act as a mild oxidizing agent[1].

Failure to control moisture exposure can lead to the formation of a liquid solution at high humidity (deliquescence), which poses significant handling challenges and can accelerate degradation[11].

Conclusion

The hygroscopic behavior of this compound is a critical attribute with far-reaching implications for its use in research and industry. A thorough characterization, spearheaded by robust analytical techniques like Dynamic Vapor Sorption and Karl Fischer titration, is essential. The DVS isotherm provides a roadmap of the material's response to environmental humidity, while KF titration offers an absolute measure of its water content. By integrating the insights from these methods, scientists can develop effective strategies for storage, handling, and formulation, ensuring the long-term stability and quality of this important chemical intermediate.

References

- 1. 3-NITROBENZENESULFONIC ACID | 98-47-5 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 3-Nitrobenzenesulfonic acid | C6H5NO5S | CID 7387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. fishersci.com [fishersci.com]

- 6. labproinc.com [labproinc.com]

- 7. quora.com [quora.com]

- 8. ardena.com [ardena.com]

- 10. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 11. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 13. asiapharmaceutics.info [asiapharmaceutics.info]

- 14. mt.com [mt.com]

- 15. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 16. byjus.com [byjus.com]

- 17. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 18. mt.com [mt.com]

- 19. Principles of Karl Fischer Moisture Measurement|Karl Fischer Titrator|Product|HIRANUMA Co., Ltd. [hiranuma.com]

- 20. Sodium 3-nitrobenzenesulphonate | 127-68-4 [chemicalbook.com]

- 21. 3-Nitrobenzenesulfonic acid sodium salt(127-68-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Industrial Applications of 3-Nitrobenzenesulfonate

Abstract: 3-Nitrobenzenesulfonic acid, most commonly utilized in its sodium salt hydrate form (also known by the trade name Ludigol), is a versatile chemical compound with significant industrial applications. Its utility is primarily derived from its function as a mild oxidizing agent and a stable, reactive intermediate for organic synthesis. This guide provides an in-depth analysis of its core applications, focusing on its critical role in the textile industry for dye protection, its function in electroplating and metal surface treatment, and its use as a foundational precursor in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The narrative synthesizes technical principles with practical methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview of the compound's industrial relevance.

Introduction: The Multifaceted Role of 3-Nitrobenzenesulfonate

3-Nitrobenzenesulfonic acid (C₆H₅NO₅S) is an aromatic sulfonic acid whose industrial significance is almost exclusively realized through its sodium salt (C₆H₄NNaO₅S)[1]. This salt, often referred to as sodium m-nitrobenzenesulfonate, is a water-soluble solid that serves as a stable and effective mild oxidizing agent in numerous processes[2][3][4]. The presence of both the nitro (-NO₂) and sulfonic acid (-SO₃H) groups on the benzene ring creates a unique electronic structure, making it a valuable tool in contexts requiring controlled oxidation without resorting to harsher reagents.

Its primary industrial functions can be categorized into three main domains:

-

Process Additive in Dyeing and Printing: Protecting dyes from chemical reduction to ensure color fidelity.

-

Component in Electroplating: Acting as a bath additive and stripping agent for metal coatings.

-

Intermediate in Chemical Synthesis: Serving as a building block for a wide range of organic molecules, from pigments to pharmaceuticals[5][6][7].

This guide will explore the causality behind its selection in these applications, detail the underlying chemical mechanisms, and provide procedural insights for its use.

Core Application: A Guardian of Color in the Textile Industry

The most prominent application of sodium 3-nitrobenzenesulfonate is in the textile industry, where it acts as an anti-reducing agent or stabilizer, particularly for reactive, vat, and sulfur dyes[2].

Mechanism of Action: Preventing Reductive Decolorization

During textile dyeing and printing, especially in fixation steps involving high-temperature steaming, reducing agents can be present in the steam or generated from textile auxiliaries. These agents can chemically reduce the dye's chromophore—the part of the molecule responsible for color—leading to significant loss of color intensity and shade alteration[2].

Sodium 3-nitrobenzenesulfonate functions as a preferential mild oxidizing agent[4]. It selectively oxidizes these stray reducing substances before they can react with and damage the dye molecules. This protective action ensures that the final color of the fabric is vibrant and true to the intended shade[8][9][10]. It is considered essential for certain reactive dyes (e.g., H dyes) and highly beneficial for others[2].

Key Functions in Textile Processing

-

Stabilizer for Dyeing Fibers: It is added to dye baths and printing pastes to prevent premature dye degradation.

-

Assistant in Discharge Printing: In this process, it helps maintain the integrity of the colored ground while other areas are being chemically bleached.

-

Color-Forming Protective Agent: It safeguards the desired shade during the critical steaming or curing phase of the dyeing process[3].

Workflow: Integration into Textile Printing

The compound is typically incorporated directly into the printing paste before application to the fabric. The following diagram illustrates its position in a standard reactive dye printing workflow.

Caption: Workflow for reactive dye printing showing the addition of 3-nitrobenzenesulfonate.

Experimental Protocol: Preparation of a Reactive Dye Printing Paste

This protocol outlines the preparation of a standard printing paste incorporating sodium 3-nitrobenzenesulfonate for laboratory-scale application.

-

Prepare Thickener Stock: Create a 4% (w/v) stock solution of sodium alginate in deionized water. Let it stand for several hours to ensure full hydration.

-

Dissolve Chemicals: In a separate beaker, dissolve the following in 100 mL of warm water:

-

Urea: 10 g (to aid dye solubility and moisture absorption)

-

Sodium Bicarbonate: 2 g (as the alkali for fixation)

-

Sodium 3-nitrobenzenesulfonate (Ludigol): 1-2 g (as the anti-reducing agent).

-

-

Add Dye: To the chemical solution, slowly add 3-5 g of a reactive dye (e.g., Reactive Red 120) and stir until fully dissolved.

-

Combine and Mix: Add the dye/chemical solution to 100 g of the prepared thickener stock.

-

Final Homogenization: Mix thoroughly using a high-shear mixer until a smooth, homogenous paste is obtained. The paste is now ready for screen printing.

Role in Electroplating and Surface Treatment

3-Nitrobenzenesulfonic acid and its sodium salt are utilized in the electroplating industry as additives in electrolyte solutions and as key components in stripping formulations[6].

Principle of Operation

In electroplating baths, the compound can modify the surface properties of electrodes and help control the metal deposition rate, contributing to the stability and uniformity of the final plated layer[6]. Its oxidizing properties are particularly valuable in stripping solutions, where it facilitates the dissolution of a plated metal layer from a substrate without significantly attacking the base metal[11]. It is specifically cited as an agent for nickel stripping and as a rust remover for ships.

Application Data: Gold Stripping Formulation

A patent from the 1960s describes a chemical stripping solution for gold deposits that utilizes an alkali metal m-nitrobenzene sulfonate as the oxidizing agent in conjunction with a metal cyanide complex. The formulation demonstrates the compound's efficacy in a specialized surface treatment application[11].

| Component | Concentration (moles/liter) | Function |

| Hydrated Cadmium Sulfate | 0.12 m/l | Forms cyanide complex |

| Sodium Cyanide | 0.5 m/l | Complexing & dissolving agent |

| Sodium m-nitrobenzene sulfonate | 0.12 m/l | Oxidizing Agent |

| Table based on data from US Patent 3,242,090A[11]. |

Versatility as a Chemical Synthesis Intermediate

Beyond its role as a process additive, 3-nitrobenzenesulfonic acid is a foundational building block for the synthesis of more complex molecules across various industries[7][12].

Major Synthesis Pathways

-

Dye and Pigment Manufacturing: It serves as a precursor in the production of azo and anthraquinone dyes, which are widely used in textiles and printing[5][6][13]. The reduction of the nitro group to an amino group is a key step, yielding metanilic acid (3-aminobenzenesulfonic acid), another crucial dye intermediate[12].

-

Pharmaceutical Synthesis: The compound is a starting material or intermediate in the preparation of various active pharmaceutical ingredients (APIs)[6][7]. It has been used in the synthesis of quinoline and certain classes of antibiotics, such as azetidinyl ketolides.

-

Vanillin Production: It is also used as an intermediate in the synthesis of vanillin, a widely used flavoring agent[3].

Reaction Pathway: Synthesis of Metanilic Acid

The conversion of 3-nitrobenzenesulfonic acid to metanilic acid is a cornerstone reaction, highlighting its role as an intermediate. This reduction is typically achieved using iron or through catalytic hydrogenation[12].

Caption: Reduction of 3-nitrobenzenesulfonic acid to metanilic acid.

Conclusion

3-Nitrobenzenesulfonic acid hydrate, primarily through its sodium salt, is a chemical of significant industrial utility. Its identity as a mild oxidizing agent makes it an indispensable component in the textile industry, where it preserves the integrity and vibrancy of dyes during processing. Concurrently, its functionalized aromatic structure establishes it as a versatile intermediate for creating a diverse range of high-value products, including dyes, pigments, and pharmaceuticals. Its applications in electroplating and surface treatment further underscore its multifaceted nature. For researchers and developers, a thorough understanding of this compound's properties and mechanisms is key to leveraging its full potential in both existing and novel industrial processes.

References

- 1. Sodium 3-nitrobenzenesulfonate | C6H4NNaO5S | CID 31389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prochemicalanddye.com [prochemicalanddye.com]

- 3. zhishangchemical.com [zhishangchemical.com]

- 4. oxidizing agent [unicomchemicals.com]

- 5. Sodium 3-Nitrobenzenesulfonate Supplier | 127-68-4 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 6. 3-Nitrobenzenesulfonic Acid Supplier | 98-47-5 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 7. nbinno.com [nbinno.com]

- 8. Ludigol [bestdye.com]

- 9. atamankimya.com [atamankimya.com]

- 10. grateful-dyes.com [grateful-dyes.com]

- 11. US3242090A - Compositions for and methods of removing gold deposits by chemical action - Google Patents [patents.google.com]

- 12. 3-NITROBENZENESULFONIC ACID | 98-47-5 [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

Methodological & Application

Application Note: On the Use of 3-Nitrobenzenesulfonic Acid Hydrate as an Oxidizing Agent

Executive Summary for the Researcher

This document addresses the application of 3-nitrobenzenesulfonic acid hydrate as a mild oxidizing agent in the context of synthetic organic chemistry. A comprehensive review of established chemical literature and synthetic protocols reveals that the use of this compound as a general-purpose, mild oxidizing agent for common transformations (e.g., the oxidation of alcohols or sulfides) is not a well-documented or standard practice in the field.

While the nitroarene moiety possesses inherent oxidizing capabilities, the primary application of 3-nitrobenzenesulfonic acid in organic synthesis is as a strong, water-tolerant Brønsted acid catalyst . Its use as an oxidant is largely confined to specific, often harsh, historical reactions where the parent compound, nitrobenzene, is employed for dehydrogenation.

This guide is structured to provide a scientifically rigorous perspective. It will first address the theoretical oxidizing potential of the nitro group and the practical limitations of this specific reagent. Subsequently, it will provide a detailed protocol for the most relevant and well-documented example of a nitroarene acting as an oxidant in a classical named reaction: the Skraup Quinoline Synthesis . This serves as an illustrative example of the chemical principles involved.

Part 1: Theoretical Basis and Practical Limitations

The Oxidizing Potential of the Nitroarene Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, which imparts an electrophilic character to the aromatic ring and renders the nitrogen atom susceptible to reduction. The oxidizing capacity of a nitroarene stems from the ability of the nitro group to accept electrons and be reduced. The reduction of a nitro group to an amino group is a six-electron process, proceeding through nitroso and hydroxylamine intermediates. This transformation is the basis of the classic Béchamp reduction , a historic method for synthesizing anilines from nitroarenes using iron metal in acidic conditions[1][2].

The very fact that nitroarenes are readily reduced to amines underscores their potential to act as oxidants for other substrates[3]. In such a redox reaction, the nitroarene is the oxidizing agent, and the substrate (e.g., an alcohol or a dihydro-intermediate) is the reducing agent.

Why 3-Nitrobenzenesulfonic Acid is Not a "Go-To" Mild Oxidant

Despite the theoretical potential, this compound is rarely, if ever, chosen as a mild oxidizing agent for several compelling reasons:

-

Harsh Reaction Conditions: For the nitro group to be an effective oxidant, reactions often require high temperatures and strongly acidic or basic conditions. These are not "mild" conditions and lack the functional group tolerance required in modern complex molecule synthesis.

-

Competing Reactivity: 3-Nitrobenzenesulfonic acid is, first and foremost, a strong acid (pKa ≈ 0.7). Its primary and most predictable function in a reaction mixture is protonation. This can lead to undesired side reactions, such as acid-catalyzed rearrangements, hydrolysis of protecting groups, or dehydration, which would compete with the intended oxidation.

-

Risk of Unwanted Side Reactions: The reagent itself can participate in side reactions other than oxidation. Under harsh conditions, it could potentially act as a sulfonating or even a nitrating agent, leading to a complex and difficult-to-purify mixture of products.

-

Availability of Superior Reagents: The field of organic chemistry has developed a vast arsenal of highly selective, reliable, and genuinely mild oxidizing agents for virtually any desired transformation. Reagents based on chromium (e.g., PCC), iodine (e.g., Dess-Martin periodinane), or sulfur (e.g., Swern oxidation) offer predictable outcomes under controlled, mild conditions without the complications associated with nitroarenes[4][5].

Part 2: Illustrative Application Protocol — The Skraup Quinoline Synthesis

To demonstrate the principle of a nitroarene acting as an oxidant, we present a detailed protocol for the Skraup synthesis. This reaction is the most pertinent and historically significant example where a nitroarene (typically nitrobenzene itself) is used to perform a crucial oxidation step—specifically, a dehydrogenation[6].

Disclaimer: This protocol uses nitrobenzene as the oxidizing agent, not 3-nitrobenzenesulfonic acid. It is provided for illustrative purposes to showcase the oxidizing capability of the nitroarene functional group in a classical synthetic context.

Overview and Causality

The Skraup synthesis is a method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent[7]. The reaction is notoriously vigorous and exothermic[8].

-

Glycerol & Sulfuric Acid: Concentrated sulfuric acid serves two purposes: it acts as a catalyst and a dehydrating agent, converting glycerol into the reactive electrophile, acrolein (propenal)[9].

-

Aniline: Acts as the nucleophile, adding to the acrolein intermediate via a Michael addition, and forms the basis of one of the quinoline rings.

-

Nitrobenzene (The Oxidant): The reaction cascade initially produces 1,2-dihydroquinoline. This intermediate must be oxidized (dehydrogenated) to form the stable aromatic quinoline ring system. Nitrobenzene serves as the hydrogen acceptor in this final step, being reduced to aniline in the process[8].

-

Moderator (FeSO₄): Ferrous sulfate (FeSO₄) is often added to moderate the reaction, which can otherwise become uncontrollably violent. It is believed to smooth the exothermic process, preventing a dangerous runaway reaction[7].

Workflow Diagram: The Skraup Synthesis

Below is a Graphviz diagram illustrating the logical flow of the Skraup synthesis.

Caption: Workflow of the Skraup quinoline synthesis.

Detailed Experimental Protocol: Synthesis of Quinoline

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.478 (1941).

Materials and Equipment:

-

Aniline (freshly distilled)

-

Glycerol (anhydrous)

-

Nitrobenzene

-

Concentrated Sulfuric Acid (98%)

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

-

2 L three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Dropping funnel

-

Apparatus for steam distillation

Procedure:

-

Setup: In a 2 L three-necked flask equipped with a robust mechanical stirrer and a long reflux condenser, place 24.6 g (0.264 mole) of freshly distilled aniline, 10 g of ferrous sulfate heptahydrate, and 87.6 g (0.952 mole) of anhydrous glycerol.

-

Mixing: Stir the mixture thoroughly to ensure homogeneity.

-

Acid Addition (Caution: Highly Exothermic): While stirring vigorously, slowly and carefully add 100 g (54.3 mL) of concentrated sulfuric acid through a dropping funnel. The addition should be slow enough to control the initial exotherm.

-

Heating: Heat the mixture gently in a heating mantle. When the mixture begins to boil, turn off the heat. The reaction is highly exothermic and will continue to reflux on its own. If the reaction becomes too vigorous, it may be necessary to cool the flask with a water bath.

-

Oxidant Addition: Once the initial vigorous reaction has subsided, add 19.4 g (0.158 mole) of nitrobenzene.

-

Reflux: Heat the mixture to reflux and maintain it at this temperature for 3-5 hours.

-

Workup - Neutralization: Allow the reaction mixture to cool to below 100°C. Carefully dilute the mixture with 500 mL of water and then transfer it to a flask equipped for steam distillation. Add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline to neutralize the sulfuric acid.

-